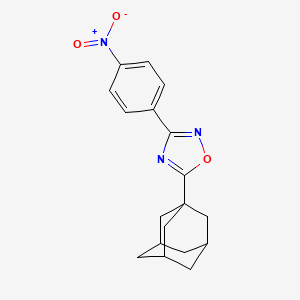![molecular formula C16H22ClNO2 B3949221 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine
Vue d'ensemble
Description
The compound “1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine” is a derivative of phenoxy herbicides, which are widely used in agriculture . The best-known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Synthesis Analysis
The synthesis of such compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of the compound is C14H18ClNO2 . The structure of the compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenoxy group, which is a phenyl group bonded to an oxygen atom .Chemical Reactions Analysis
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving the crops relatively unaffected .Mécanisme D'action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, which can alter its function .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It’s known that compounds with similar structures can have various effects at the molecular and cellular level, depending on their specific mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can greatly influence the action of a compound .
The pharmacokinetics and environmental factors can also greatly influence the action of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine. One direction is to further explore its potential therapeutic applications, including cancer treatment and pain management. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more water-soluble derivatives of this compound could improve its in vivo efficacy.
Applications De Recherche Scientifique
1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models.
Analyse Biochimique
Biochemical Properties
The role of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in biochemical reactions is not well-studied. Based on its structure, it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Studies could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could potentially involve various transporters or binding proteins. It could also affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(7-8-15(11)17)20-10-16(19)18-12(2)5-4-6-13(18)3/h7-9,12-13H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNYVBOFTZEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC(=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)
![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide](/img/structure/B3949165.png)


![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)

![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)


![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)